molecular formula C30H50O2 B12403955 Obtusalin

Obtusalin

Cat. No.: B12403955
M. Wt: 442.7 g/mol
InChI Key: HRQKASMTNHWIHD-FQCCYSHTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Obtusalin can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from natural sources, such as Rhododendron dauricum. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Obtusalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .

Mechanism of Action

Obtusalin exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. It targets specific molecular pathways involved in bacterial cell wall synthesis and membrane function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with key enzymes and proteins essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Obtusalin is structurally similar to other triterpenoids, such as:

  • Ursolic acid
  • Oleanolic acid
  • Betulinic acid

Uniqueness

This compound’s uniqueness lies in its specific antibacterial properties and its ultraviolet absorption at 210 nanometers, which distinguishes it from other triterpenoids. Additionally, its molecular structure and functional groups contribute to its distinct chemical and biological activities .

Conclusion

This compound is a versatile triterpenoid compound with significant antibacterial properties and a wide range of scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and potential therapeutic development.

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bS)-5a-(hydroxymethyl)-3a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1

InChI Key

HRQKASMTNHWIHD-FQCCYSHTSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C

Canonical SMILES

CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C

Origin of Product

United States

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